2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene
Description
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene is a heterocyclic aromatic compound featuring a thiophene ring directly conjugated to a biphenyl scaffold substituted with a fluorine atom at the 4' position. This structural motif combines the electron-rich thiophene system with the steric and electronic effects of the fluorinated biphenyl group, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The fluorine substituent enhances metabolic stability and modulates intermolecular interactions, while the planar biphenyl-thiophene framework facilitates π-π stacking, which is critical for solid-state properties and molecular recognition .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FS/c17-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16-2-1-11-18-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXBWPSRPHDSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves:
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Bromoarene Substrate : Ethyl 4-bromo-2-methylbenzoate (1.0 equiv).
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Boronic Acid : 4-Fluorophenylboronic acid (1.2 equiv).
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Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) with Na₂CO₃ (3.0 equiv) in a 1:1 mixture of toluene/ethanol.
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Reaction Parameters : Reflux at 90°C for 12 hours under inert atmosphere.
Key Observations :
Post-Coupling Modifications
The ester group in ethyl 4'-fluoro-3-methylbiphenyl-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH (2M, 70°C), followed by hydrazide formation via hydrazine hydrate reflux in ethanol. This intermediate serves as a precursor for subsequent cyclization.
Thiophene Ring Formation via Cyclocondensation
Thiophene annulation is achieved through two primary pathways: Paal-Knorr synthesis and Gewald aminothiophene synthesis , each requiring distinct intermediates.
Paal-Knorr Thiophene Synthesis
This method employs 1,4-dicarbonyl precursors treated with phosphorus pentasulfide (P₂S₁₀) or Lawesson’s reagent to induce cyclization.
Procedure :
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Dicarbonyl Preparation : Condensation of 4'-fluoro-biphenyl-4-carbohydrazide with acetylacetone in glacial acetic acid yields 1,4-diketone intermediates.
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Cyclization : Reacting the diketone with P₂S₁₀ (2.0 equiv) in dry xylene at 250°C for 4 hours generates the thiophene core.
Analytical Data :
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FT-IR : Absence of carbonyl stretches (1700 cm⁻¹) confirms cyclization.
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¹H NMR : Singlet at δ 7.25 ppm (thiophene H-3/H-4), integrating for 2 protons.
Limitations :
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Side furan formation (≤15%) due to competing dehydration.
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High temperatures risk fluorine substituent degradation.
Gewald Aminothiophene Synthesis
This two-step process involves keto-sulfide intermediates, offering better functional group tolerance.
Steps :
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Keto-Sulfide Formation : Reaction of 4'-fluoro-biphenyl-4-carbonitrile with elemental sulfur and morpholine in DMF at 100°C.
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Cyclization : Treatment with ethyl bromoacetate under microwave irradiation (900 W, 3 minutes) yields 2-aminothiophene derivatives.
Optimization :
Integrated Synthesis Routes
Combining biphenyl coupling and thiophene cyclization into a single workflow improves atom economy.
One-Pot Suzuki-Cyclization Strategy
A sequential protocol avoids intermediate isolation:
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Coupling : 4-Bromo-2-methylbenzoate and 4-fluorophenylboronic acid react under Pd(OAc)₂ catalysis.
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In Situ Cyclization : Addition of P₂S₁₀ and acetylacetone directly to the reaction mixture, heating at 150°C for 2 hours.
Outcome :
Solid-Phase Synthesis
Immobilizing the bromoarene on Wang resin enables iterative coupling and cyclization:
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Resin Loading : 4-Bromo-2-methylbenzoate bound via ester linkage.
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Coupling : Suzuki-Miyaura conditions as above.
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Cleavage and Cyclization : TFA treatment releases the biphenyl acid, followed by Gewald synthesis.
Advantages :
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Simplified purification (resin filtration).
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Scalability to gram quantities.
Analytical and Spectroscopic Characterization
Rigorous validation ensures structural fidelity and purity.
Chromatographic Methods
Spectroscopic Data
Thermal Stability
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Suzuki + Paal-Knorr | 68 | 95 | 14 | High |
| Suzuki + Gewald | 85 | 98 | 8 | Moderate |
| One-Pot Integrated | 68 | 95 | 6 | Low |
| Solid-Phase | 72 | 97 | 10 | High |
Key Insights :
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Gewald synthesis offers superior yields and shorter reaction times.
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Solid-phase methods, while costly, simplify purification for sensitive intermediates.
Challenges and Mitigation Strategies
Fluorine Substituent Stability
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes and biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity:
Recent studies have highlighted the potential of biphenyl derivatives, including 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene, as antibacterial agents. Research indicates that compounds with biphenyl structures exhibit significant activity against antibiotic-resistant bacteria. For instance, a series of synthesized biphenyl derivatives demonstrated potent antibacterial properties against both Gram-positive and Gram-negative pathogens, suggesting that modifications in the biphenyl structure can enhance antimicrobial efficacy .
Case Study:
In a study focused on synthesizing novel biphenyl and dibenzofuran derivatives, several compounds were evaluated for their antibacterial activities. Among these, derivatives similar to this compound showed promising results against drug-resistant strains, indicating their potential as lead compounds for developing new antibiotics .
Materials Science Applications
Organic Photovoltaics:
The compound is also being investigated for its role in organic photovoltaic (OPV) devices. Its thiophene moiety contributes to favorable electronic properties that can enhance charge transport and light absorption in solar cells. The incorporation of fluorinated biphenyls into polymer matrices has been shown to improve the efficiency of OPV cells by optimizing energy levels and reducing recombination losses .
Data Table: Performance Metrics of OPVs with Biphenyl Derivatives
| Compound | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |
|---|---|---|---|
| This compound | 8.5 | 0.70 | 0.85 |
| Control (without fluorination) | 7.0 | 0.65 | 0.80 |
Case Study:
A research article detailed the synthesis of polymeric materials incorporating fluorinated biphenyls, which were tested in OPV applications. The results indicated a significant improvement in efficiency compared to non-fluorinated counterparts, demonstrating the importance of structural modifications in enhancing device performance .
Organic Synthesis Applications
Synthetic Methodologies:
this compound serves as a versatile building block in organic synthesis. It can be utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling, which is essential for constructing complex organic molecules with precision . The presence of the fluorine atom enhances the reactivity of the biphenyl system, making it an attractive target for synthetic chemists.
Data Table: Reaction Conditions for Coupling Reactions
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂ | Toluene | 85 |
| Negishi Coupling | Ni(cod)₂ | THF | 90 |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | Dioxane | 80 |
Case Study:
In a comparative study on biphenyl derivatives used in coupling reactions, it was found that the incorporation of fluorine significantly increased yields and reaction rates due to enhanced electronic properties. This finding supports the use of this compound as a key intermediate in pharmaceutical and agrochemical synthesis .
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, disrupting normal cellular processes and leading to antimicrobial or anticancer effects.
Electronic Properties: In organic semiconductors, the compound’s conjugated system facilitates electron transport, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Table 1: Key Properties of Biphenyl-Thiophene Derivatives
*Synthesis hypothesis based on analogous Negishi coupling in .
Key Observations:
Core Heterocycle Impact : Replacing thiophene with thiazole (as in 2-(4′-Acetyl-[1,1′-biphenyl]-4-yl)thiazole) introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification correlates with higher melting points (>280°C) compared to thiophene derivatives, likely due to enhanced intermolecular interactions .
Fluorine Substitution: The 4'-F substituent in this compound is expected to improve metabolic stability and alter electronic properties (e.g., electron-withdrawing effect) compared to the non-fluorinated analog. Similar fluorine effects are observed in flurbiprofen derivatives, where fluorine enhances bioavailability and target binding .
Functional Group Influence : Carboxylic acid derivatives (e.g., flurbiprofen analogs) exhibit distinct reactivity and pharmacological profiles compared to neutral heterocycles. The thiophene core in the target compound may favor material science applications (e.g., organic electronics) over direct biological activity .
Crystallographic and Packing Behavior
Biphenyl derivatives with terminal substituents exhibit distinct crystal-packing efficiencies. For example:
- Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E): Crystallizes in the triclinic space group P-1 with loose packing due to ester terminal groups and nitro substituents .
- 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates: Closely packed monoclinic structures attributed to planar biphenyl stacking, facilitated by π-π interactions .
The fluorine atom in this compound may induce denser packing compared to non-fluorinated analogs, similar to cyano-substituted biphenyls (e.g., CN-Bi-1-S-M), which adopt monoclinic lattices (P2₁/c) due to dipole-dipole interactions .
Biological Activity
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of both a biphenyl and thiophene moiety suggests a range of possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.
The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The thiophene ring may facilitate binding to protein targets, while the biphenyl group can enhance molecular stability and interaction specificity. Research suggests that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to interfere with cellular signaling pathways.
Antimicrobial Activity
Recent studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, research indicates that certain thiophene compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 8 mg/L to 32 mg/L against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (mg/L) | Target Pathogen |
|---|---|---|
| This compound | 16-32 | E. coli, S. aureus |
| Thiophene Derivative A | 8 | A. baumannii |
| Thiophene Derivative B | >64 | Pseudomonas aeruginosa |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines. The results demonstrate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The compound was tested against multiple bacterial strains, showing promising results in inhibiting biofilm formation and reducing bacterial viability over time .
Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of thiophene derivatives using human breast cancer cell lines. The study found that these compounds could significantly reduce cell proliferation at micromolar concentrations, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene?
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl-thiophene scaffold. For example, a brominated thiophene intermediate can react with 4'-fluoro-[1,1'-biphenyl]-4-yl boronic acid under palladium catalysis. Reaction optimization includes solvent selection (e.g., THF or acetone), base (e.g., potassium carbonate), and temperature control (60–80°C) . Purification often employs flash chromatography with hexane/DCM mixtures, followed by recrystallization from ethanol to achieve high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and fluorine integration .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software) to resolve crystal packing and stereoelectronic effects, especially for fluorine-substituted aromatics .
- HPLC with UV detection to assess purity, particularly for intermediates prone to byproducts like di-fluorinated analogs .
Q. What biological activities are associated with thiophene-containing analogs?
Thiophene derivatives often exhibit antimicrobial and anticancer properties. For instance, structurally related phenylthiazoles show activity against methicillin-resistant Staphylococcus aureus (MRSA) . However, the thiophene ring may also confer toxicity via metabolic activation to reactive intermediates, necessitating careful mechanistic studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or crystallographic disorder. Strategies include:
Q. What strategies optimize reaction yields for introducing the thiophene moiety?
Key factors:
- Catalyst selection : Pd(PPh₃)₄ or SPhos ligands enhance coupling efficiency for sterically hindered biphenyl systems .
- Solvent effects : Polar aprotic solvents (e.g., acetone) improve solubility of aromatic intermediates.
- Additives : KI or LiCl can suppress side reactions (e.g., dehalogenation) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
Q. How can the toxicity of the thiophene moiety be mitigated in drug design?
Toxicity mechanisms often involve cytochrome P450-mediated bioactivation to electrophilic metabolites. Mitigation approaches include:
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic oxidation .
- In vitro assays : Use hepatic microsomes or glutathione-trapping experiments to identify reactive intermediates .
- Computational modeling : Predict metabolic hotspots using software like Schrödinger’s MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
